molecular formula C17H16ClNO4 B13621293 2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid

Cat. No.: B13621293
M. Wt: 333.8 g/mol
InChI Key: LPDSUROFTBQSNW-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid is a derivative of alanine, an amino acid. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology. It is characterized by its unique structure, which includes a benzyloxycarbonyl group and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid typically involves the protection of the amino group of alanine with a benzyloxycarbonyl group. This is followed by the introduction of the chlorophenyl group through various organic reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens like chlorine and bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein synthesis.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with certain enzymes. The chlorophenyl group can enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-chlorophenyl)propanoic acid: This compound is similar but lacks the benzyloxycarbonyl group.

    2-{[(Benzyloxy)carbonyl]amino}propanoic acid: This compound is similar but lacks the chlorophenyl group.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid is unique due to the presence of both the benzyloxycarbonyl and chlorophenyl groups. This combination allows for specific interactions with enzymes and other molecular targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

3-(2-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDSUROFTBQSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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